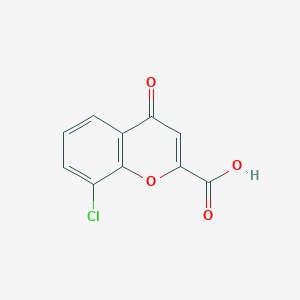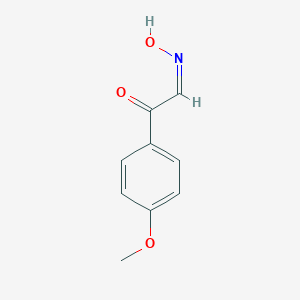![molecular formula C14H9BrN4OS B231247 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods, and it exhibits unique biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell growth and parasitic infections. It has also been reported to modulate the immune system, leading to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits unique biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, it has been reported to disrupt the membrane potential of parasitic cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent activity against cancer cells and parasitic infections. However, it has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Furthermore, it is important to explore its potential toxicity and develop new formulations that improve its solubility in water.
Synthesemethoden
The synthesis of 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been reported using different methods. One of the commonly used methods involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and bromine in the presence of a base to form 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base to form 2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antifungal, and antibacterial properties. Furthermore, it has been reported to exhibit significant activity against parasitic infections, making it a potential candidate for the development of new antiparasitic drugs.
Eigenschaften
Produktname |
2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide |
|---|---|
Molekularformel |
C14H9BrN4OS |
Molekulargewicht |
361.22 g/mol |
IUPAC-Name |
2-bromo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H9BrN4OS/c15-11-4-2-1-3-10(11)12(20)17-14-19-18-13(21-14)9-5-7-16-8-6-9/h1-8H,(H,17,19,20) |
InChI-Schlüssel |
DKLNKAQJUCQGSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

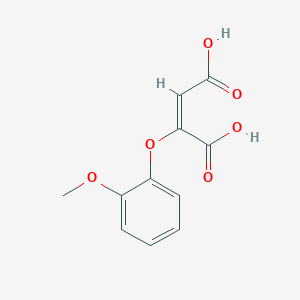
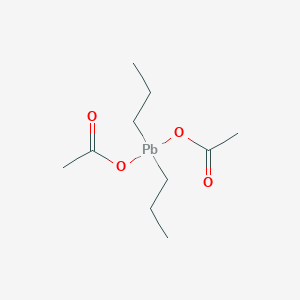
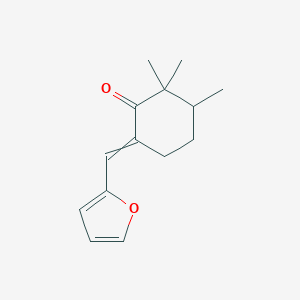
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

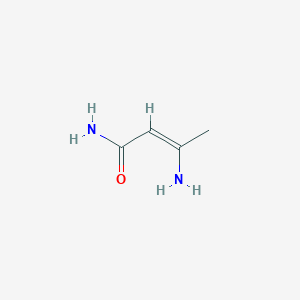
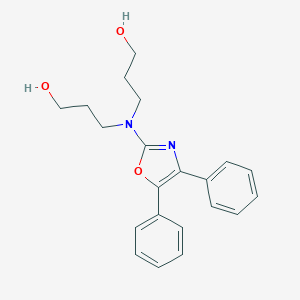
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
